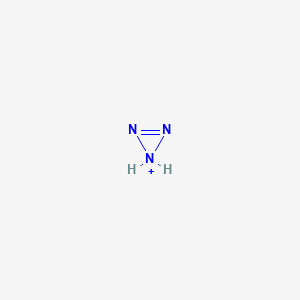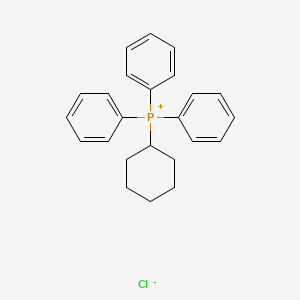![molecular formula C9H14O2 B14364188 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane CAS No. 90438-56-5](/img/structure/B14364188.png)
4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane is a unique organic compound characterized by its spirocyclic structure, which includes two ether linkages. This compound is part of a broader class of spiro compounds that have garnered significant interest due to their intriguing conformational and stereochemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane typically involves the formation of spirocyclic rings through cyclization reactions. One common method includes the reaction of diols with appropriate ketones or aldehydes under acidic conditions to form the spirocyclic ether .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial synthesis .
化学反应分析
Types of Reactions: 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spirocyclic ethers into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and conformational dynamics.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific mechanical and chemical properties.
作用机制
The mechanism of action of 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane involves its interaction with molecular targets through its spirocyclic structure. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Known for its use in biodegradable polyorthoesters.
1,7-Dioxaspiro[5.5]undecane: Commonly used in the synthesis of acid-degradable core-crosslinked micelles.
3-Oxaspiro[5,5]undecane-2,4-dione: Utilized in various synthetic applications.
Uniqueness: 4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane stands out due to its specific spirocyclic structure, which imparts unique conformational properties and reactivity. This makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
90438-56-5 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
4,10-dioxadispiro[2.1.45.23]undecane |
InChI |
InChI=1S/C9H14O2/c1-2-4-9(3-1)10-7-8(11-9)5-6-8/h1-7H2 |
InChI 键 |
CZGUQUPKWVVXAL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C1)OCC3(O2)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
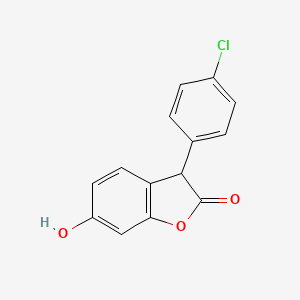
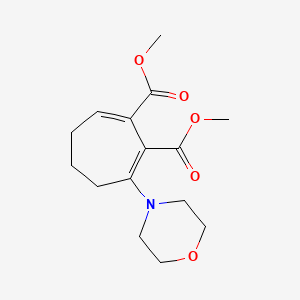
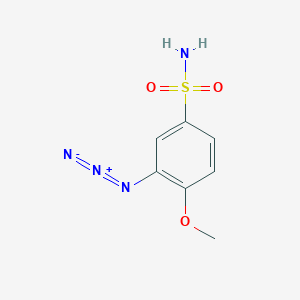
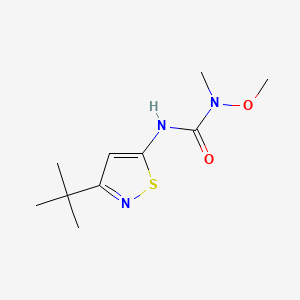
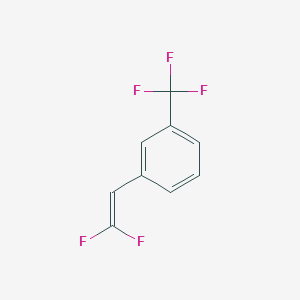



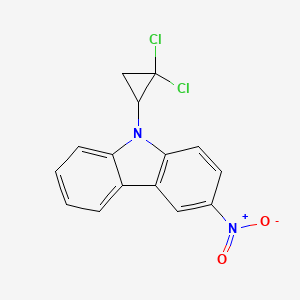

![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
